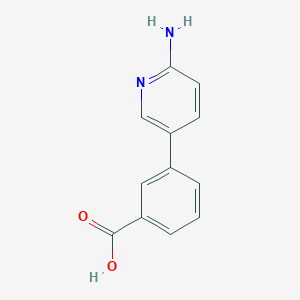
3-(6-Aminopyridin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Aminopyridin-3-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It is characterized by the presence of an aminopyridine group attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid typically involves the coupling of a pyridine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(6-Aminopyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-(6-Aminopyridin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(6-Aminopyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(6-Amino-3-pyridinyl)benzoic acid: A closely related compound with similar structural features.
3-(6-Aminopyridin-3-yl)benzamide: Another derivative with an amide group instead of a carboxylic acid group.
Uniqueness
3-(6-Aminopyridin-3-yl)benzoic acid is unique due to its specific combination of an aminopyridine group and a benzoic acid moiety, which imparts distinct chemical and biological properties
生物活性
3-(6-Aminopyridin-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by data tables and case studies.
Target Enzyme : The primary target of this compound is the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism.
Mode of Action : The compound inhibits α-glucosidase activity, leading to decreased glucose absorption in the gut. This mechanism is beneficial for regulating blood sugar levels, particularly in diabetic conditions. Furthermore, the inhibition of α-glucosidase affects cellular processes such as the cell cycle and DNA replication, contributing to its antiproliferative effects against cancer cells.
The compound exhibits various biochemical properties that influence cellular functions:
- Enzyme Interaction : It interacts with different enzymes and proteins, which may alter signaling pathways and gene expression.
- Cellular Mechanisms : Research indicates that similar compounds can influence cellular metabolism and function through enzyme inhibition or activation .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against Staphylococcus aureus , demonstrating significant in vitro antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 µg/mL . This suggests potential utility in treating infections caused by resistant bacterial strains.
Anticancer Activity
In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's mechanism involves disrupting critical pathways associated with cell growth and survival, including the p53 signaling pathway.
Case Studies
- Antibacterial Efficacy : A study on aminopyridine derivatives demonstrated that compounds similar to this compound effectively inhibit bacterial fatty acid biosynthesis through FabI inhibition, showcasing a promising avenue for antibiotic development .
- Pharmacokinetics : Research evaluating the pharmacokinetic properties of related compounds indicated that modifications could enhance bioavailability and metabolic stability. For instance, a derivative showed improved bioavailability (54%) and plasma exposure compared to earlier compounds .
Data Tables
特性
IUPAC Name |
3-(6-aminopyridin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZOSQBJSZNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













